2,7-Dimethyl-5-nitro-1,3-benzoxazole
Overview
Description
2,7-Dimethyl-5-nitro-1,3-benzoxazole is a heterocyclic aromatic compound with the molecular formula C9H8N2O3. It is a derivative of benzoxazole, characterized by the presence of two methyl groups at positions 2 and 7, and a nitro group at position 5 on the benzoxazole ring.
Mechanism of Action
Target of Action
2,7-Dimethyl-5-nitro-1,3-benzoxazole, like other benzoxazole derivatives, is known to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . These derivatives elicit their function by targeting various enzymes or proteins such as DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , cholinesterases , etc. that are involved in the pathway of disease formation and proliferation .
Pharmacokinetics
The bioavailability of benzoxazole derivatives can be influenced by factors such as their molecular weight, lipophilicity, and the presence of functional groups that can form hydrogen bonds .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its specific targets and the pathways they are involved in. For example, by inhibiting DNA topoisomerases, the compound can induce DNA damage and trigger apoptosis, leading to the death of cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific characteristics of the target cells or tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethyl-5-nitro-1,3-benzoxazole typically involves the nitration of 2,7-dimethylbenzoxazole. One common method is the reaction of 2,7-dimethylbenzoxazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes, optimized for large-scale synthesis. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 2,7-Dimethyl-5-nitro-1,3-benzoxazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Electrophiles such as halogens, under conditions like the presence of a Lewis acid catalyst.
Major Products:
Reduction: 2,7-Dimethyl-5-amino-1,3-benzoxazole.
Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.
Scientific Research Applications
2,7-Dimethyl-5-nitro-1,3-benzoxazole has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active molecules with potential antimicrobial, antifungal, and anticancer properties.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting materials due to its electronic properties.
Chemical Biology: It is employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Comparison with Similar Compounds
- 2-Methyl-5-nitro-1,3-benzoxazole
- 2,5-Dimethyl-1,3-benzoxazole
- 5-Nitro-1,3-benzoxazole
Comparison: 2,7-Dimethyl-5-nitro-1,3-benzoxazole is unique due to the specific positioning of the methyl and nitro groups, which influence its chemical reactivity and biological activity. Compared to 2-Methyl-5-nitro-1,3-benzoxazole, the additional methyl group at position 7 can enhance the compound’s lipophilicity and potentially alter its interaction with biological targets .
Properties
IUPAC Name |
2,7-dimethyl-5-nitro-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-5-3-7(11(12)13)4-8-9(5)14-6(2)10-8/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPKXEAJMDYPHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC(=N2)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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